molecular formula C13H21N3 B13582402 N-methyl-N-(2-pyrrolidin-1-yl-ethyl)-benzene-1,4-diamine

N-methyl-N-(2-pyrrolidin-1-yl-ethyl)-benzene-1,4-diamine

Cat. No.: B13582402
M. Wt: 219.33 g/mol
InChI Key: RMTRZUKBXXNAIT-UHFFFAOYSA-N
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Description

N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine is a chemical compound with the molecular formula C13H21N3 It contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzene ring substituted with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine typically involves the reaction of N-methyl-1,4-phenylenediamine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer nitrogen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.

Scientific Research Applications

N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The pyrrolidine ring and the amine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1,4-phenylenediamine: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.

    2-(pyrrolidin-1-yl)ethylamine: Lacks the benzene ring, which reduces its potential for aromatic interactions.

    N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,2-diamine: Similar structure but different substitution pattern on the benzene ring, leading to different chemical and biological properties.

Uniqueness

N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine is unique due to the presence of both the pyrrolidine ring and the benzene ring with two amine groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

4-N-methyl-4-N-(2-pyrrolidin-1-ylethyl)benzene-1,4-diamine

InChI

InChI=1S/C13H21N3/c1-15(10-11-16-8-2-3-9-16)13-6-4-12(14)5-7-13/h4-7H,2-3,8-11,14H2,1H3

InChI Key

RMTRZUKBXXNAIT-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCCC1)C2=CC=C(C=C2)N

Origin of Product

United States

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